molecular formula C19H31N3O2 B5679212 [1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

[1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

Cat. No. B5679212
M. Wt: 333.5 g/mol
InChI Key: WIGISWCAKAPHLT-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that includes imidazole derivatives and piperidine moieties. These groups are commonly found in substances with diverse chemical and biological properties.

Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. For example, Ohta et al. (1987) described the preparation of (1-methyl-1H-imidazol-2-yl) methanol derivatives by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole (Ohta, Hayakawa, Nishimura, & Okamoto, 1987). This method could be relevant for synthesizing the imidazole portion of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography. Naveen et al. (2015) investigated the crystal and molecular structure of a piperidin-4-yl-diphenyl-methanol derivative, which shares structural similarities with the target compound (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).

properties

IUPAC Name

3-(2-ethylimidazol-1-yl)-1-[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-4-17-20-10-13-21(17)12-7-18(24)22-11-5-8-19(14-22,15-23)9-6-16(2)3/h6,10,13,23H,4-5,7-9,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGISWCAKAPHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCC(=O)N2CCCC(C2)(CC=C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

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